

Thermal behavior of 12-Hydroxystearic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Thermal Behavior of **12-Hydroxystearic Acid**

Abstract

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived from hydrogenated castor oil, is widely recognized for its ability to form self-assembled fibrillar networks, leading to the gelation of various organic solvents.[1] This property makes it a critical component in applications ranging from lubricants and greases to cosmetics and pharmaceuticals.[2][3] Understanding the thermal behavior of 12-HSA is paramount for controlling the microstructure, stability, and performance of these formulations. This technical guide provides a comprehensive overview of the thermal properties of 12-HSA, focusing on its phase transitions, crystallization kinetics, and the factors influencing its thermal characteristics. It is intended for researchers, scientists, and drug development professionals working with 12-HSA-based systems.

Physicochemical Properties of 12-Hydroxystearic Acid

12-HSA is a C18 fatty acid with a hydroxyl group at the 12th carbon position.[4] This unique structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon chain, facilitates self-assembly through hydrogen bonding.[5][6]

Property	Value	Reference
Chemical Name	12-Hydroxyoctadecanoic acid	[7][8]
CAS Number	106-14-9	[2][8]
Molecular Formula	C ₁₈ H ₃₆ O ₃	[2][8]
Molecular Weight	300.48 g/mol	[7]
Appearance	White to cream flakes or fine powder	[2]
Melting Range	70 - 82 °C	[2][8][9]

Thermal Analysis Methodologies

The thermal behavior of 12-HSA is primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[10][11]

Objective: To determine the melting point (T_m), crystallization temperature (T_c), and enthalpy of fusion (ΔH_f) of 12-HSA.

Apparatus: A differential scanning calorimeter (e.g., heat-flux or power-compensation type).[12]

Procedure:

- **Sample Preparation:** Accurately weigh 3-5 mg of 12-HSA powder into a standard aluminum DSC pan.
- **Encapsulation:** Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program:
 - Equilibrate the sample at a starting temperature, typically 20-25°C.
 - Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature well above the expected melting point (e.g., 100°C).[\[10\]](#)
 - Hold the sample at the final temperature for a few minutes to ensure complete melting and erase thermal history.
 - Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature to observe crystallization.
 - A second heating scan is often performed under the same conditions to analyze the thermal properties of the recrystallized sample.
- Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and area of endothermic (melting) and exothermic (crystallization) events. The area under the melting peak is used to calculate the enthalpy of fusion.[\[13\]](#)

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

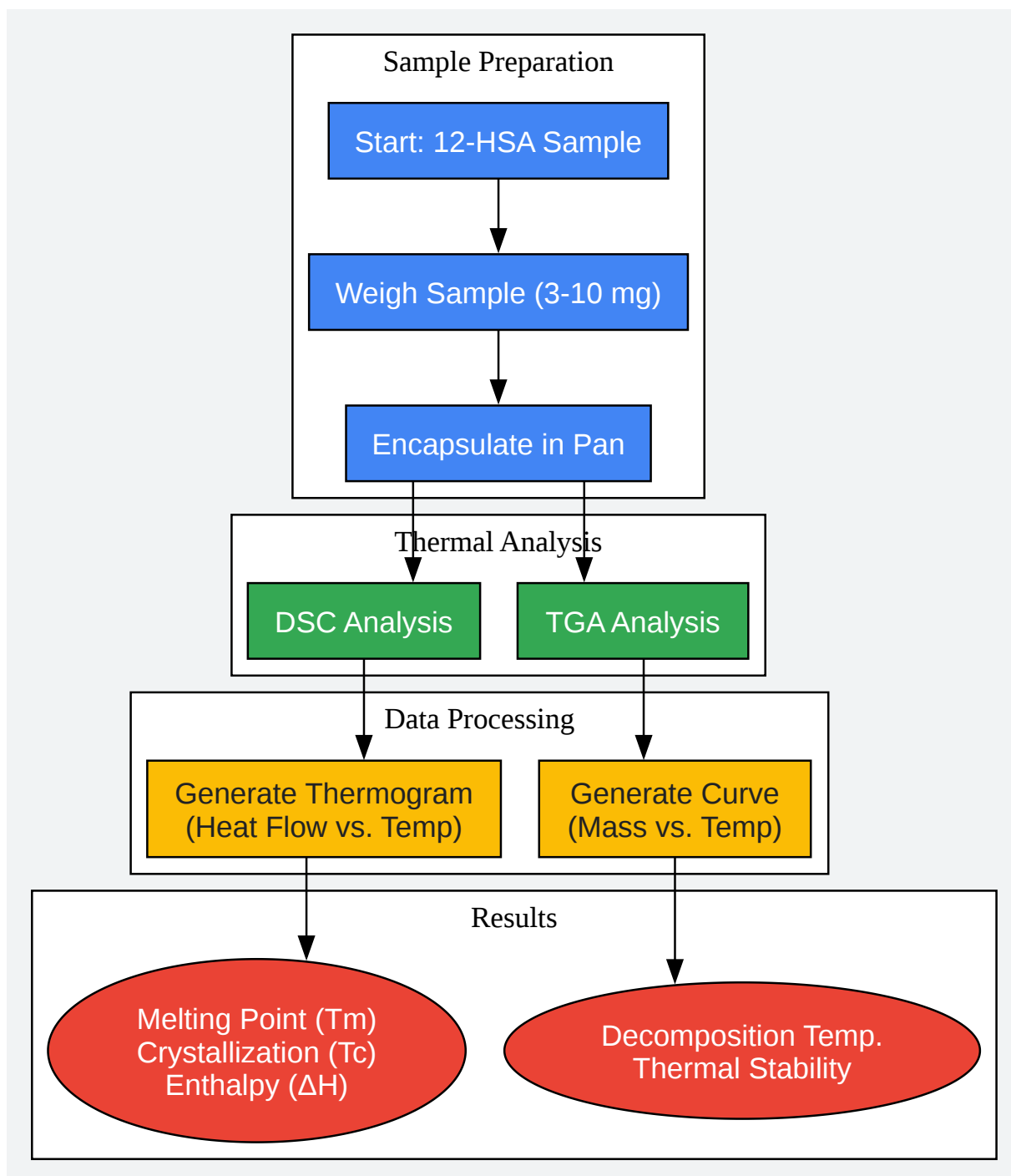
Objective: To determine the decomposition temperature and thermal stability of 12-HSA.

Apparatus: A thermobalance.[\[12\]](#)

Procedure:

- Sample Preparation: Place a known quantity (e.g., 5-10 mg) of 12-HSA into a TGA sample pan (typically ceramic or platinum).

- Instrument Setup: Place the pan onto the thermobalance within the furnace.
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10-20°C/min).
 - The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
- Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.^[14] The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.



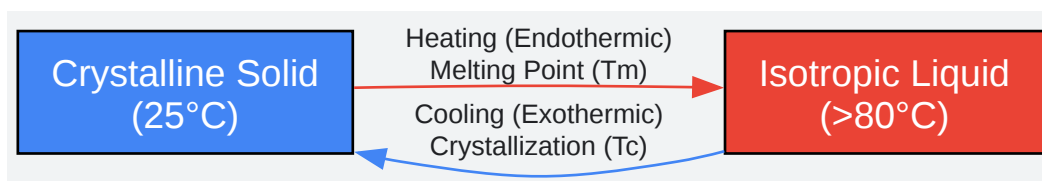
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Fig. 1: General experimental workflow for thermal analysis of 12-HSA.

Thermal Behavior and Phase Transitions

Melting and Crystallization

Pure 12-HSA exhibits a distinct endothermic peak in its DSC thermogram corresponding to its melting point.[9] The melting temperature of purified 12-HSA is generally higher than that of unpurified samples, which often show a broader melting peak due to the presence of impurities.[15] The melting point for technical-grade 12-HSA is reported to be around 76°C with a melting enthalpy of 182 kJ/kg.[1] Upon cooling from the melt, 12-HSA undergoes an exothermic transition as it crystallizes.[13]



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Fig. 2: Phase transitions of 12-HSA upon heating and cooling.

Sol-Gel Transitions

In organic solvents, 12-HSA self-assembles into fibers that form a three-dimensional network, entrapping the solvent to create an organogel.[5] The thermal behavior of these gels is characterized by a gel-sol transition upon heating and a sol-gel transition upon cooling. The gel-sol transition temperature (T_{melt}) can be observed via DSC.[15] For example, in an organogel with castor oil, gel-sol transitions were observed at 73°C.[15] The transition temperature is influenced by the solvent type and the concentration of 12-HSA.[5]

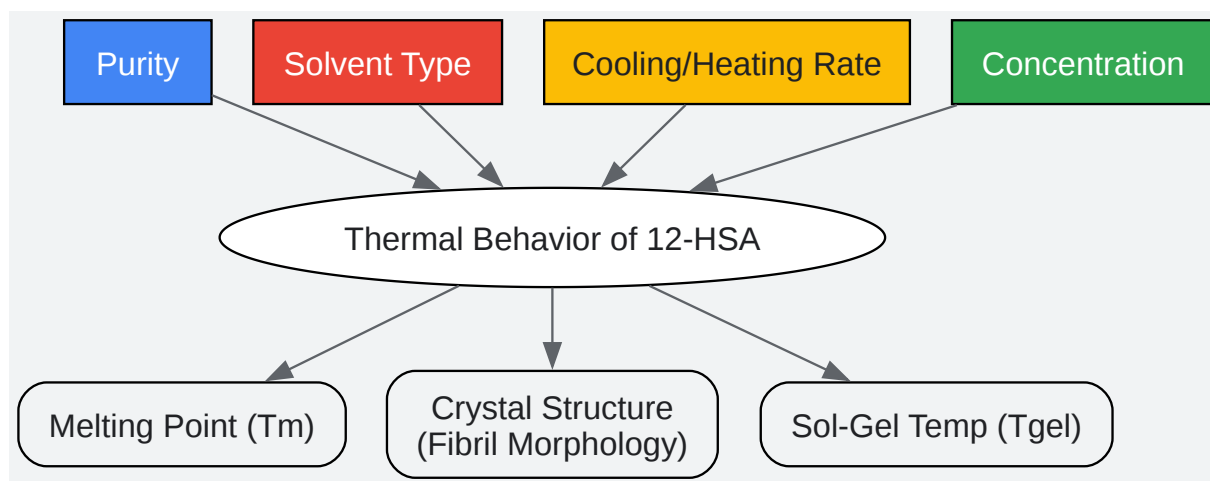
Polymorphism in Aqueous Systems

In aqueous solutions, typically with a counterion like ethanolamine to aid solubilization, 12-HSA exhibits complex polymorphic behavior.[16][17] At lower temperatures (e.g., 20°C), it can form crystalline, multi-lamellar tubular structures.[6] As the temperature increases, these structures undergo a transition, melting into smaller micelles.[9][17] This transition, which involves both the melting of the fatty acid chains ($L\alpha$ – $L\beta$ transition) and the morphological change from tubes to micelles, typically occurs between 30°C and 50°C, depending on the specific conditions like pH and the ratio of 12-HSA to counterion.[16][18]

Factors Influencing Thermal Behavior

The thermal properties of 12-HSA are not intrinsic and can be significantly affected by several external and internal factors.

- Purity: The presence of impurities, such as other fatty acids from the hydrolysis of hydrogenated castor oil, can lower and broaden the melting point.[15]
- Solvent: The choice of solvent significantly impacts sol-gel transition temperatures. Solvents with a hydrogen-bonding Hansen solubility parameter (δ_h) below 4.7 MPa^{1/2} tend to produce clear organogels.[5] The interactions between the solvent and 12-HSA molecules affect the stability of the self-assembled network.
- Heating/Cooling Rate: The rate of temperature change can influence crystallization kinetics. [1] Lower cooling rates typically favor the formation of longer, more linear fibrils, while higher cooling rates can lead to shorter, branched fibrils.[1] This is because nucleation and crystal growth processes can be governed by either thermodynamics (at slow rates) or mass transfer (at fast rates).[1]
- Concentration: In organogels, increasing the concentration of 12-HSA generally leads to stronger gels with higher gel-sol transition temperatures.[5]



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Fig. 3: Factors affecting the key thermal properties of 12-HSA.

Summary of Quantitative Thermal Data

The following tables summarize key quantitative data reported in the literature for 12-HSA under various conditions.

Table 1: Melting and Transition Temperatures of 12-HSA and its Formulations

System	Method	Transition	Temperature (°C)	Reference
Purified 12-HSA Powder	DSC	Melting Point (T_m)	~79-82	[8][9]
Unpurified 12-HSA Powder	DSC	Melting Point (T_m)	Lower than purified (by 2.9°C)	[15]
12-HSA / Castor Oil Organogel	DSC	Gel-Sol Transition	73	[15]
12-HSA / Almond Oil Organogel	DSC	Gel-Sol Transition	63	[15]
12-HSA Aqueous Solution (with Ethanolamine)	DSC	Multilamellar-to-Micelle	30 - 35	[16]
12-HSA / Dodecane Gel	DSC	Gel-Sol Transition	70	[15]

Table 2: Enthalpy Values for 12-HSA

System	Method	Parameter	Value	Reference
Technical-Grade 12-HSA	-	Enthalpy of Fusion (ΔH_f)	182 kJ/kg	[1]

Note: Enthalpy values are less commonly reported and can vary significantly with purity and crystalline form.

Conclusion

The thermal behavior of **12-Hydroxystearic acid** is complex and highly dependent on its physicochemical environment. Its melting and crystallization characteristics, along with its ability to undergo sol-gel transitions, are fundamental to its function as a structuring agent. Key parameters such as purity, solvent choice, concentration, and thermal history must be carefully controlled to achieve desired material properties. The methodologies and data presented in this guide offer a foundational understanding for professionals engaged in the research, development, and application of 12-HSA-based materials, enabling better formulation design and performance prediction.

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- To cite this document: BenchChem. [Thermal behavior of 12-Hydroxystearic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103531#thermal-behavior-of-12-hydroxystearic-acid]

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